molecular formula C29H23F3N4OS B2793405 N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 389071-43-6

N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2793405
CAS No.: 389071-43-6
M. Wt: 532.59
InChI Key: PNXCTNWIKXYWSC-UHFFFAOYSA-N
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Description

N-{[4-(3-Methylphenyl)-5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-Triazol-3-yl]methyl}naphthalene-1-carboxamide is a 1,2,4-triazole derivative featuring:

  • A 4-(3-methylphenyl) substituent at position 4 of the triazole ring.
  • A 5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl) group at position 5, comprising a benzylsulfanyl moiety with a trifluoromethyl (-CF₃) group.
  • A naphthalene-1-carboxamide linked via a methyl group at position 3.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F3N4OS/c1-19-7-4-12-23(15-19)36-26(17-33-27(37)25-14-6-10-21-9-2-3-13-24(21)25)34-35-28(36)38-18-20-8-5-11-22(16-20)29(30,31)32/h2-16H,17-18H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXCTNWIKXYWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.

    Introduction of Substituents: The methylphenyl and trifluoromethyl groups are introduced through substitution reactions, often using reagents like methyl iodide and trifluoromethyl iodide.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the triazole derivative with naphthalene-1-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like methyl iodide or trifluoromethyl iodide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

Key analogs from include:

Compound ID Substituents at Triazole Positions Yield (%) Melting Point (°C) Notable Features
6l 4-(4-Methoxyphenyl), 5-(thiophen-2-yl), 3-((5-(trifluoromethyl)furan-2-yl)methylthio) 93 125–128 High yield; thiophene and trifluoromethyl furan enhance lipophilicity
6m 4-(4-Methoxyphenyl), 5-(thiophen-2-yl), 3-((5-methylpyridin-2-yl)methylthio) 92 196–198 Pyridine moiety may improve solubility
6s 4-(4-Methoxyphenyl), 5-(4-chlorophenyl), 3-(benzo[d]thiazol-2-ylmethylthio) 80 198–200 Chlorophenyl and benzothiazole groups increase steric bulk

Key Comparisons:

  • Sulfanyl Group: The target’s 3-(trifluoromethyl)benzylsulfanyl group is structurally distinct from analogs featuring thiophene or pyridine-linked sulfanyl groups. The -CF₃ group likely improves metabolic stability compared to non-fluorinated analogs .
  • Carboxamide Moiety : The naphthalene-1-carboxamide in the target compound is shared with compounds in and , suggesting a role in π-π stacking interactions during target binding .

Non-Triazole Derivatives with Shared Motifs

Pyrazole-Based Analogs

N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide ():

  • Molecular Formula: C₂₀H₁₃F₈N₃OS
  • Features: Pyrazole core with dual -CF₃ groups and a benzylsulfanyl chain.
  • Comparison: The pyrazole core may confer different pharmacokinetic profiles (e.g., faster metabolic clearance) compared to triazoles. The dual -CF₃ groups enhance hydrophobicity, similar to the target compound .
Isoxazole and Thiadiazole Derivatives
  • 4-[5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide (): Shares the naphthalene-carboxamide and -CF₃ motifs. The isoxazole ring may offer improved oxidative stability compared to triazoles .
  • N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide ():

    • Demonstrates the role of naphthalene-carboxamide in diverse heterocyclic systems.

Physicochemical Data

  • Melting Points : Triazole analogs melt between 125–200°C, correlating with crystallinity influenced by substituents. The target’s naphthalene group may elevate its melting point .

Biological Activity

N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of anticancer and antiviral activities.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F3N4OSC_{25}H_{21}F_3N_4OS with a molecular weight of approximately 482.52 g/mol. The compound features a naphthalene core substituted with various functional groups, including triazole and trifluoromethyl moieties, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC25H21F3N4OSC_{25}H_{21}F_3N_4OS
Molecular Weight482.52 g/mol
CAS Number592536-76-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as triazoles and naphthalene derivatives. The detailed synthetic pathway often includes the formation of sulfide linkages and the introduction of trifluoromethyl groups to enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro assays demonstrated that related triazole derivatives reduced cell viability in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The percentage inhibition varied significantly depending on the specific structural modifications of the compounds tested.
CompoundCell Line% Inhibition at 50 µM
Triazole Derivative AA54948%
Triazole Derivative BHCT11640%

Antiviral Activity

There is also emerging evidence supporting the antiviral potential of this compound. Virtual screening studies have identified similar triazole compounds as potential inhibitors of viral nonstructural proteins (NSPs), particularly in relation to SARS-CoV-2. These studies utilize molecular docking techniques to predict binding affinities and interactions with target proteins.

  • Molecular Docking Studies : The binding energies observed for related compounds ranged from -8.0 to -13.0 kcal/mol, indicating strong binding interactions with viral targets.

Case Studies

  • Study on Triazole Derivatives : A comprehensive study published in MDPI evaluated a series of triazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity, highlighting the importance of structural variation in enhancing biological activity .
  • Antiviral Screening : Another study focused on virtual screening from the DrugBank database identified several triazole compounds with promising antiviral activity against SARS-CoV-2 NSPs, suggesting that structural features similar to those found in this compound could be effective in drug design .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing this compound in laboratory settings?

  • Answer : The synthesis typically involves multi-step reactions starting with the assembly of the triazole core. Key steps include:

  • Condensation reactions to form the 1,2,4-triazole ring, using reagents like thiosemicarbazides under reflux conditions in ethanol or DMF .
  • Sulfanyl group incorporation via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
  • Purification via recrystallization or column chromatography, with solvent selection (e.g., ethyl acetate/hexane) critical for yield optimization .
    • Characterization : Post-synthesis validation uses NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%) .

Q. How is the compound characterized structurally and functionally?

  • Answer :

  • Structural analysis : X-ray crystallography (for solid-state conformation) and FT-IR spectroscopy (to confirm functional groups like carboxamide and sulfanyl) .
  • Functional validation : Mass spectrometry (HRMS) for molecular weight verification and UV-Vis spectroscopy to assess photostability .
  • Purity checks : Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer :

  • Substituent variation : Systematically modify the trifluoromethylphenyl or naphthalene moieties to evaluate impacts on target binding (e.g., enzyme inhibition assays) .
  • In silico docking : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • Data integration : Cross-reference computational predictions with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to validate SAR hypotheses .

Q. How can contradictory bioactivity data between studies be resolved?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Impurity effects : Re-evaluate compound purity via LC-MS; even minor impurities (e.g., oxidized byproducts) can skew results .
  • Structural analogs : Confirm compound identity using 2D-NMR (COSY, HSQC) to rule out isomeric or analog-related confusion .

Q. What computational approaches are suitable for studying target interactions?

  • Answer :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding stability over time (e.g., triazole ring interactions with hydrophobic pockets) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites for functionalization .
  • Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the carboxamide group) for lead optimization .

Q. What methodologies are recommended for assessing pharmacokinetics and toxicity?

  • Answer :

  • Metabolic stability : Use hepatic microsomal assays (human/rat) to measure CYP450-mediated degradation .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
  • Toxicity screening : Zebrafish embryo models for acute toxicity and Ames tests for mutagenicity .

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